2-Allylbicyclo[2.2.1]heptane
Description
Significance of Bicyclo[2.2.1]heptane Frameworks in Contemporary Organic Synthesis
The bicyclo[2.2.1]heptane skeleton is a recurring motif in a multitude of natural products and biologically active molecules. Its rigid structure imparts unique steric and electronic properties that are highly valued in drug discovery and materials science. ontosight.ai The defined spatial arrangement of substituents on this framework allows for precise interactions with biological targets such as enzymes and receptors. ontosight.ai
The synthesis of the bicyclo[2.2.1]heptane core is often achieved through the Diels-Alder reaction, a powerful cycloaddition that allows for the construction of the bridged system with good control over stereochemistry. ontosight.aijove.com This accessibility, coupled with the framework's stability, makes it a popular building block in the synthesis of complex organic molecules. ontosight.ai For instance, derivatives of bicyclo[2.2.1]heptane have been investigated for their potential as anticancer and anti-inflammatory agents. ontosight.ai
Overview of Allylic Functionality in Bridged Systems
The presence of an allylic group on a bridged bicyclic system like bicyclo[2.2.1]heptane introduces a site of high reactivity. The allyl group can participate in a variety of chemical reactions, including:
Epoxidation: The double bond of the allyl group can be converted to an epoxide, a versatile intermediate for further functionalization. drugfuture.com
Oxidative Cleavage: The double bond can be cleaved to yield aldehydes or carboxylic acids, providing a route to shorten or modify the side chain. drugfuture.comresearchgate.net
Metathesis Reactions: Ring-closing metathesis of bicyclic systems with olefinic tethers, such as an allyl group, offers an efficient pathway to construct polycyclic frameworks. nih.gov
Addition Reactions: The double bond can undergo various addition reactions, allowing for the introduction of a wide range of functional groups.
The stereochemistry of reactions involving the allyl group is often influenced by the rigid bicyclic framework, leading to highly selective transformations. lookchem.com This stereocontrol is a key advantage in the synthesis of enantiomerically pure compounds.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of 2-Allylbicyclo[2.2.1]heptane and related compounds.
| Property | Value | Reference |
| Molecular Formula | C10H16 | |
| Molecular Weight | 136.23 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | Not readily available | |
| Density | Not readily available |
Synthesis and Reactions
The synthesis of this compound derivatives can be achieved through various synthetic routes. One common method involves the alkylation of a bicyclo[2.2.1]heptanone with an allyl halide. For example, the reaction of bicyclo[2.2.1]heptan-2-one with allyl bromide in the presence of a strong base like butyllithium (B86547) yields exo-3-allylbicyclo[2.2.1]heptan-2-one. drugfuture.com
Subsequent reactions of the allyl group can lead to a diverse array of products. For instance, the double bond can be epoxidized using an agent like m-chloroperbenzoic acid, and the resulting epoxide can be further transformed. drugfuture.com
Structure
3D Structure
Properties
CAS No. |
2633-80-9 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2-prop-2-enylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16/c1-2-3-9-6-8-4-5-10(9)7-8/h2,8-10H,1,3-7H2 |
InChI Key |
SXCMORMRTGOTFF-UHFFFAOYSA-N |
SMILES |
C=CCC1CC2CCC1C2 |
Canonical SMILES |
C=CCC1CC2CCC1C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Allylbicyclo 2.2.1 Heptane and Its Derivatives
Diels-Alder Reaction Strategies
The Diels-Alder reaction, a [4+2] cycloaddition, stands as the most fundamental and widely utilized method for constructing the bicyclo[2.2.1]heptane core. smolecule.com This pericyclic reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring, reliably establishing the bicyclic structure with a high degree of regio- and stereocontrol. wikipedia.org
In the context of 2-allylbicyclo[2.2.1]heptane, the intermolecular Diels-Alder reaction is the most direct pathway. This typically involves the reaction of cyclopentadiene (B3395910), a highly reactive diene, with a dienophile that bears an allyl group. The resulting product is a bicyclo[2.2.1]heptene derivative, which can then be hydrogenated if the saturated bicyclo[2.2.1]heptane core is desired.
A variety of functionalized bicyclo[2.2.1]heptane derivatives can be synthesized through a sequential Diels-Alder reaction followed by a rearrangement sequence. nih.gov For instance, the synthesis of allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride (B1165640) is achieved through the cycloaddition of a diene with an allyl-substituted dienophile. prepchem.comontosight.ai The stereochemical outcome of the Diels-Alder reaction is a critical aspect, with the formation of endo and exo isomers being possible. Lewis acids are frequently employed as catalysts to enhance reaction rates and influence this selectivity. By coordinating to the dienophile, Lewis acids lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating the reaction and often favoring the formation of the endo product due to favorable secondary orbital interactions. smolecule.comwikipedia.org
Table 1: Representative Diels-Alder Conditions for Norbornene Derivatives
| Dienophile | Catalyst | Temperature | endo:exo Ratio | Reference |
|---|---|---|---|---|
| Acrylic acid methyl ester | None | 25°C | 80:20 | smolecule.com |
| 3,3-Dimethyl acrylate | AlCl₃ | 0°C | 92:8 | smolecule.com |
| Fumarate derivative | TiCl₄ | -20°C | 85:15 | smolecule.com |
The intramolecular Diels-Alder (IMDA) reaction offers a powerful alternative for constructing the bicyclo[2.2.1]heptane framework. researchgate.net In this approach, the diene and dienophile moieties are tethered within the same molecule. Upon heating or catalysis, the molecule undergoes cyclization to form the bridged bicyclic system. This strategy is particularly valuable for synthesizing complex, polycyclic natural products. researchgate.net
The synthesis of tricyclic carbon frameworks that incorporate the bicyclo[2.2.1]heptane skeleton can be achieved through an intramolecular Diels-Alder reaction using a diene that has a dienophile attached at the C-5 position. acs.orgnih.gov The key to a successful IMDA approach lies in the design of the acyclic precursor, ensuring that the tether connecting the diene and dienophile is of the appropriate length and flexibility to allow for the desired cycloaddition. researchgate.net
Catalytic Synthesis Routes
Catalysis plays a pivotal role in the synthesis of bicyclo[2.2.1]heptane derivatives, enabling efficient isomerization processes and opening novel synthetic pathways through transition metal mediation.
Bicyclo[2.2.1]heptene derivatives, the primary products of Diels-Alder reactions, can be converted into other valuable isomers through catalytic isomerization. google.com These processes are typically catalyzed by acids, with solid acid catalysts such as aluminosilicates being particularly effective. google.compleiades.online The isomerization can involve the migration of double bonds within the bicyclic system or skeletal rearrangements to form more stable products.
Economical and efficient production methods for these compounds often involve reacting C₃-₄ acyclic olefins with cyclopentadiene. google.com This can be performed in two distinct steps: a Diels-Alder reaction followed by a separate isomerization step. google.com Alternatively, a more streamlined one-step method involves reacting the olefin and cyclopentadiene in the presence of an isomerization catalyst, allowing for simultaneous cycloaddition and isomerization. google.com For example, the reaction of propylene (B89431) with cyclopentadiene yields 5-methylbicyclo[2.2.1]hept-2-ene, which can be isomerized to a mixture of 2-methylenebicyclo[2.2.1]heptane and 2-methylbicyclo[2.2.1]hept-2-ene. pleiades.onlinegoogle.com
Table 2: Isomerization of Bicyclo[2.2.1]heptene Derivatives from Various Olefins
| Starting Olefin | Diels-Alder Intermediate | Isomerized Product(s) | Reference |
|---|---|---|---|
| Propylene | 5-Methylbicyclo[2.2.1]hept-2-ene | 2-Methylenebicyclo[2.2.1]heptane / 2-Methylbicyclo[2.2.1]hept-2-ene | google.com |
| 1-Butene | 5-Ethylbicyclo[2.2.1]hept-2-ene | 2-Ethylidenebicyclo[2.2.1]heptane / 2-Ethylbicyclo[2.2.1]hept-2-ene | google.com |
| 2-Butene | 5,6-Dimethylbicyclo[2.2.1]hept-2-ene | 2-Methylene-3-methylbicyclo[2.2.1]heptane / 2,3-Dimethylbicyclo[2.2.1]hept-2-ene | google.com |
Transition metal catalysis provides diverse and powerful methods for synthesizing and transforming bicyclic compounds. nih.govrsc.org These reactions often proceed through mechanisms distinct from traditional cycloadditions, offering unique access to complex molecular architectures.
One notable example is the gold-catalyzed cycloisomerization of 1,6-diynes. researchgate.net This atom-economic process can generate a bicyclo[2.2.1]heptenone core, demonstrating an unconventional strategy for preparing bridged ring systems. researchgate.net Other transition metals, such as rhodium, are used to catalyze [2+2+2] cycloadditions, which can assemble highly substituted cyclic systems. psu.eduresearchgate.net Furthermore, titanocene (B72419) complexes have been shown to mediate the rearrangement of bicyclo[2.2.1]heptane ring systems, converting them into bicyclo[3.2.0]heptane enol ethers. caltech.edu
Stereoselective Synthesis and Chiral Induction
Given the inherent chirality of many substituted bicyclo[2.2.1]heptane derivatives, including this compound, the development of stereoselective synthetic methods is of paramount importance. thieme.de These methods aim to control the three-dimensional arrangement of atoms, producing a single desired stereoisomer.
A primary strategy for achieving stereocontrol in Diels-Alder reactions is the use of chiral catalysts. Chiral Lewis acids have been shown to be highly effective in inducing enantioselectivity. nih.gov For example, in a sequential Diels-Alder/rearrangement synthesis of functionalized bicyclo[2.2.1]heptanes, the use of a chiral Lewis acid catalyst resulted in the formation of the product with a high enantiomeric ratio (up to 96.5:3.5). nih.govacs.org
Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. An organocatalytic formal [4+2] cycloaddition reaction has been developed to access a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner under mild conditions. rsc.org Another well-established approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to one of the reactants (usually the dienophile) to direct the stereochemical course of the reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Examples include the use of chiral sulfoxides and sugar-derived chiral molecules to control the facial selectivity of the cycloaddition. researchgate.nettandfonline.com
Table 3: Examples of Stereoselective Methods for Bicyclo[2.2.1]heptane Synthesis
| Method | Chiral Influence | Key Finding | Reference |
|---|---|---|---|
| Catalytic Diels-Alder | Chiral Lewis Acid (e.g., SnCl₄-based) | Achieved enantiomeric ratio up to 96.5:3.5 for bicyclic ketone products. | nih.govacs.org |
| Organocatalysis | Chiral amine catalyst | Realized a formal [4+2] cycloaddition to give highly enantioselective bicyclo[2.2.1]heptane-1-carboxylates. | rsc.org |
| Asymmetric Diels-Alder | Chiral nitroalkenes from sugars | High-pressure reactions with 2-methylfuran (B129897) produced chiral 3-nitro-7-oxabicyclo[2.2.1]heptane derivatives. | researchgate.net |
| Asymmetric Synthesis | Chiral Sulfoxides | Chiral sulfoxides can be used as auxiliaries to induce asymmetry in the synthesis of bicyclo[2.2.1]heptane derivatives. | tandfonline.com |
Enantioselective Deprotonation Methodologies
Enantioselective deprotonation has emerged as a powerful tool for the synthesis of chiral molecules, and its application to bicyclic systems like bicyclo[2.2.1]heptane offers a route to enantiomerically enriched derivatives. While specific literature on the enantioselective deprotonation of this compound is not abundant, the principles can be extrapolated from studies on related bicyclic structures. This methodology typically involves the use of a chiral lithium amide base, such as a lithium amide derived from a chiral amine, to selectively remove a proton from a prochiral starting material. The resulting chiral organolithium species can then be trapped with an electrophile to afford the desired enantiomerically enriched product.
For instance, in systems like N-Boc-pyrrolidine, which shares structural similarities with the bicyclic core, deprotonation using sec-butyllithium (B1581126) in the presence of a chiral ligand like (-)-sparteine, followed by reaction with an electrophile, can lead to C-substituted products with high enantioselectivity. This strategy has been successfully employed in the synthesis of C-substituted derivatives of diazabicyclo[2.2.1]heptanes. The choice of the chiral ligand is crucial in determining the facial selectivity of the deprotonation.
| Chiral Ligand | Deprotonation Site | Electrophile | Product Configuration | Reference |
|---|---|---|---|---|
| (-)-Sparteine | Prochiral C-H | Alkyl Halide | (S)-configuration | [General principle] |
| (+)-Sparteine Surrogate | Prochiral C-H | Carbonyl Compound | (R)-configuration | [General principle] |
The success of this method for this compound would depend on the ability of the chiral base to differentiate between the two enantiotopic protons at a specific position on the bicyclic ring, leading to a chiral carbanion that can then be allylated or have an existing group modified.
Diastereoselective Control in Bicyclic Systems
The rigid, cage-like structure of the bicyclo[2.2.1]heptane system provides a strong bias for the stereochemical outcome of reactions. The distinction between the exo and endo faces of the molecule is a key factor in controlling diastereoselectivity. researchgate.net In the synthesis of this compound, which can be achieved through a Diels-Alder reaction between cyclopentadiene and allyl-substituted dienophiles, the stereochemistry of the allyl group is predominantly directed to the exo position due to steric hindrance from the bicyclic core. researchgate.net
The stereochemical course of additions to the double bond of norbornene derivatives is also highly diastereoselective. Attack by electrophiles or radicals, and catalytic hydrogenation, almost invariably occurs from the less hindered exo face. This inherent facial bias can be exploited to synthesize specific diastereomers of 2-substituted bicyclo[2.2.1]heptanes. For example, the reduction of a ketone at the C-2 position will preferentially yield the endo-alcohol.
Furthermore, neighboring group participation can influence the diastereoselectivity of reactions. For instance, the synthesis of (±)-2-exo-amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid demonstrates how existing substituents guide the stereochemical outcome of subsequent transformations. arizona.edu The synthesis involved the amination of the lithium enolate of methyl 6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylate, where the stereochemistry of the starting material dictates the final product's configuration. arizona.edu
| Reaction Type | Substrate | Reagent/Catalyst | Major Diastereomer | Reference |
|---|---|---|---|---|
| Diels-Alder | Cyclopentadiene + Allyl Acrylate | Heat or Lewis Acid | exo-2-Allylbicyclo[2.2.1]hept-5-ene-2-carboxylate | [General principle] |
| Hydrogenation | 2-Allylbicyclo[2.2.1]hept-5-ene | Pd/C | This compound (exo addition) | [General principle] |
| Nucleophilic Addition | Bicyclo[2.2.1]heptan-2-one | Grignard Reagent | exo-Alcohol | [General principle] |
Functionalization and Derivatization Strategies
Once the this compound scaffold is synthesized, further functionalization can be carried out at various positions, including the bridgehead carbons and the allyl group itself.
Bridgehead Functionalization
The bridgehead carbons (C1 and C4) of the bicyclo[2.2.1]heptane system are sterically hindered and generally less reactive than other positions. However, methods have been developed for their functionalization. One approach involves the intramolecular cyclization of a suitably positioned functional group onto the bridgehead position.
Another strategy is the use of transition metal-catalyzed C-H activation. Palladium catalysis, for example, has been employed for the direct arylation of the bridgehead C-H bond in norbornane (B1196662) systems. While direct bridgehead functionalization of this compound is challenging due to the presence of the more reactive allyl group, selective protection of the double bond could allow for subsequent bridgehead C-H activation. A synthetic method for preparing a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons has been described, involving a Diels-Alder reaction with a specifically substituted cyclopentadiene. nih.gov This highlights the possibility of introducing functionality at the bridgehead positions during the construction of the bicyclic framework.
| Functionalization Method | Reagents/Catalyst | Position | Product Type | Reference |
|---|---|---|---|---|
| C-H Activation | Pd Catalyst, Directing Group | Bridgehead | Arylated Bicyclo[2.2.1]heptane | [General principle] |
| Diels-Alder Reaction | 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes | Bridgehead | Oxy-functionalized Bicyclo[2.2.1]heptane | nih.gov |
Allylic Group Transformations
The allyl group in this compound is a versatile handle for a wide range of chemical transformations. The double bond can undergo various addition reactions, and the allylic position offers a site for further functionalization.
Common transformations of the allyl group include:
Oxidation: The double bond can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (mCPBA), or dihydroxylated to a diol with osmium tetroxide. Oxidative cleavage with ozone (ozonolysis) would yield an aldehyde, which can be further modified.
Reduction: Catalytic hydrogenation of the allyl double bond, typically with a palladium on carbon (Pd/C) catalyst, will produce 2-propylbicyclo[2.2.1]heptane.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group to the double bond, yielding 3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol.
Metathesis: Ring-closing metathesis or cross-metathesis reactions can be performed on the allyl group, offering pathways to more complex structures.
Allylic Functionalization: The allylic protons can be abstracted to form an allylic carbanion, which can then react with various electrophiles. Alternatively, radical allylic halogenation can introduce a leaving group for subsequent nucleophilic substitution.
| Transformation | Reagent(s) | Functional Group Formed |
|---|---|---|
| Epoxidation | mCPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Ozonolysis | 1. O₃, 2. Me₂S | Aldehyde |
| Hydrogenation | H₂, Pd/C | Propyl group |
| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Primary alcohol |
These transformations allow for the conversion of the allyl group into a variety of other functional groups, significantly expanding the synthetic utility of this compound as a building block in organic synthesis.
Reactivity and Mechanistic Studies of 2 Allylbicyclo 2.2.1 Heptane
General Principles of Reactivity in Bicyclo[2.2.1]heptane Systems
The bicyclo[2.2.1]heptane framework, also known as norbornane (B1196662), is a cornerstone in the study of organic chemistry due to its rigid, strained structure which imparts unique reactivity. fiveable.me This bridged bicyclic system serves as a model for understanding the interplay of structural constraints and chemical behavior in polycyclic molecules. fiveable.me
Influence of Ring Strain and Conformational Dynamics
The defining characteristic of the bicyclo[2.2.1]heptane system is its significant ring strain, a consequence of its bridged structure that forces the carbon atoms into a non-planar arrangement. fiveable.mewikipedia.org This strain energy, which increases with the introduction of unsaturation as in norbornene and norbornadiene, is a primary driver for reactions that lead to ring-opening, as this relieves the inherent strain. beilstein-journals.orgresearchgate.net The molecule exists in a boat-like conformation, with pyramidalized bridgehead carbons. fiveable.me
The conformational dynamics of bicyclo[2.2.1]heptane systems are largely dictated by this rigidity. While ring-flipping between endo and exo conformations can occur, the endo conformation is generally more stable due to minimized steric hindrance between the hydrogen atoms on the bridgehead carbons. fiveable.me The stereochemical arrangement of substituents significantly influences the molecule's reactivity and its interactions with other molecules. numberanalytics.com Factors that influence these dynamics include not only ring strain but also steric interactions and hyperconjugation. numberanalytics.com The rigid framework is a valuable feature in medicinal chemistry, as it allows for the development of drugs that require specific conformations to interact effectively with biological targets.
The high degree of ring strain makes the bicyclo[2.2.1]heptane system more susceptible to certain reactions, such as nucleophilic additions, because the pyramidalized bridgehead carbons are more electrophilic. fiveable.me This inherent strain is a key factor that can be exploited in synthetic chemistry to drive reactions forward. nih.gov
Structure-Reactivity Relationships in Bridged Hydrocarbons
The structure of bridged hydrocarbons like those in the bicyclo[2.2.1]heptane family directly dictates their reactivity. The rigid skeleton and the specific orientation of substituents (exo vs. endo) play a crucial role in determining the outcome of chemical reactions. fiveable.menumberanalytics.com For instance, addition reactions to the norbornene moiety, a common derivative, are heavily influenced by steric hindrance, often favoring attack from the less hindered exo face. researchgate.net
The presence of substituents can further modulate the reactivity. For example, replacing aromatic rings with C(sp³)-rich bicyclo[n.1.1]alkane systems can significantly alter physicochemical and pharmacokinetic properties. researchgate.net In the case of 2-allylbicyclo[2.2.1]heptane, the allyl group introduces an additional reactive site, allowing for a wider range of chemical transformations. The interplay between the strained bicyclic core and the reactive allyl side chain is a key aspect of its chemistry.
Mechanistic Investigations of Key Transformations
Metathesis Reactions and Ring Rearrangements
Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds. nih.gov In the context of this compound and related systems, ring-opening metathesis polymerization (ROMP) is a significant reaction, driven by the release of ring strain. wikipedia.orgresearchgate.net The mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. nih.gov
Ring-rearrangement metathesis (RRM) is another important transformation. For instance, the RRM of 2-allylbicyclo[2.2.2]octenes has been used as a short entry to cis-hydrindenols. acs.org While direct studies on this compound are less common, the principles are transferable. These reactions are typically catalyzed by ruthenium or molybdenum complexes. libretexts.org The choice of catalyst can influence the regioselectivity and stereoselectivity of the reaction. beilstein-journals.orgresearchgate.net
Rearrangements are a common feature in the chemistry of bicyclo[2.2.1]heptane systems, often proceeding through cationic intermediates. lew.ro For example, titanocene (B72419) alkylidene complexes can induce the rearrangement of bicyclo[2.2.1]heptane ring systems to bicyclo[3.2.0]heptane enol ethers. caltech.edu Radical rearrangements of bicyclo[2.2.1]heptadiene have also been studied. researchgate.net
Addition Reactions to the Norbornene Moiety
The double bond in the norbornene moiety of molecules like 2-allylbicyclo[2.2.1]hept-5-ene is highly reactive due to ring strain. wikipedia.org Addition reactions to this double bond are a major class of transformations. A general principle is that these additions, regardless of the specific mechanism, tend to proceed in an exo manner due to steric hindrance from the bicyclic framework. researchgate.net
Examples of addition reactions include:
Halogenation : The addition of bromine to endo-acenaphteno-norbornene results in rearranged products, with the reaction proceeding through a cationic intermediate. lew.ro
Hydrohalogenation : The reaction with anhydrous hydrogen bromide also leads to rearranged bromo-derivatives. lew.ro
Acid-Catalyzed Hydration : This reaction, famously used to investigate non-classical carbocations, yields norborneol. wikipedia.org
Catalytic Hydroarylation : While typically exo-selective, endo-selective hydroarylation of norbornene has been achieved using rhodium(I) catalysts. researchgate.net
The stereochemical outcome of these reactions is highly dependent on the structure of the starting material and the reaction conditions. The rigid bicyclic structure provides a platform for stereoselective synthesis. nih.gov
Catalytic Transformations Involving this compound
Catalysis plays a pivotal role in the transformations of this compound and its derivatives. A variety of transition-metal catalysts are employed to facilitate reactions that would otherwise be difficult to achieve.
Table 1: Examples of Catalytic Transformations
| Transformation | Catalyst Type | Substrate Type | Key Findings |
| Addition Polymerization | Cationic η³-allylpalladium complexes | Norbornene-type monomers | High catalyst activity, tunable polymer molecular weight. acs.org |
| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium-based catalysts (e.g., Grubbs' catalysts) | Norbornene derivatives | Driven by ring strain release; produces polymers with high glass transition temperatures. wikipedia.orgchemrxiv.org |
| Cross Metathesis | Ruthenium alkylidene catalysts | 7-oxanorbornenes and allyl partners | Can be highly regioselective and stereoselective depending on the catalyst and substrate. beilstein-journals.org |
| Hydroarylation | Rhodium(I) complexes | Norbornene | Can achieve unusual endo-selectivity. researchgate.net |
| Difunctionalization | Cobalt or Nickel catalysts | Norbornene derivatives | Allows for the addition of two different functional groups across the double bond. beilstein-journals.org |
| Isomerization | Aluminosilicate catalyst | Methyl-substituted bicyclo[2.2.1]hept-2-enes | Proceeds via classical carbocations with hydrogen migration. pleiades.online |
The development of new catalysts continues to expand the synthetic utility of bicyclo[2.2.1]heptane systems. For instance, aqueous olefin metathesis has become an attractive, sustainable alternative, with ruthenium-based catalysts being widely used. nih.gov The choice of catalyst is crucial for controlling the outcome of the reaction, including chemo-, regio-, and stereoselectivity. beilstein-journals.org
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the detailed structural analysis of organic molecules like 2-Allylbicyclo[2.2.1]heptane.
¹H and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon framework and proton environments within the this compound molecule. In ¹³C NMR, the chemical shifts of the carbon atoms provide essential information about their electronic environment and connectivity. ceitec.cz The use of broadband proton decoupling simplifies the ¹³C spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. ceitec.cz The assignment of these signals is often aided by computational methods and comparison with related bicyclo[2.2.1]heptane derivatives. beilstein-journals.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary based on solvent and experimental conditions.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 42.5 |
| C2 | 40.1 |
| C3 | 30.2 |
| C4 | 36.8 |
| C5 | 28.7 |
| C6 | 22.9 |
| C7 | 34.6 |
| C1' (Allyl) | 35.8 |
| C2' (Allyl) | 136.2 |
This table is generated based on typical chemical shift ranges for similar structural motifs.
Advanced NMR Techniques (COSY, HSQC, HMBC, Lanthanide Shift Reagents)
To unambiguously assign all proton and carbon signals and to understand the spatial relationships between them, a variety of two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the bicyclic framework and the allyl side chain. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons, providing a clear map of C-H one-bond connections. columbia.eduuvic.ca This is a highly sensitive method for assigning carbon signals based on their corresponding proton resonances. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comcolumbia.edu This technique is instrumental in piecing together the complete molecular structure by connecting different spin systems, for instance, linking the allyl group to the bicyclo[2.2.1]heptane core. columbia.edu The intensity of HMBC cross-peaks can sometimes provide information about the coupling constant, which is related to the dihedral angle between the coupled nuclei. columbia.edu
Lanthanide Shift Reagents (LSRs): In some cases, the NMR spectra of bicyclic compounds can be complex due to signal overlap. Chiral lanthanide shift reagents, such as complexes of Europium (Eu) or Ytterbium (Yb), can be used to induce chemical shift changes in the substrate molecule. cuny.eduru.nl The magnitude of the induced shift is dependent on the proximity of the nucleus to the paramagnetic lanthanide ion, which can help to resolve overlapping signals and provide further structural information. ru.nl
Enantiomeric Differentiation via NMR
For chiral molecules like this compound, determining the enantiomeric purity is often essential. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis. The use of chiral lanthanide shift reagents is a well-established technique. researchgate.netresearchgate.net When a chiral LSR is added to a racemic mixture, it forms diastereomeric complexes with each enantiomer. cuny.edu These diastereomeric complexes have different magnetic environments, leading to the splitting of NMR signals for the enantiomers, allowing for their differentiation and quantification. researchgate.net For instance, the ¹³C NMR behavior of various oxygenated bicyclo[2.2.1]heptane derivatives has been successfully examined using the chiral lanthanide shift reagent Yb(hfc)₃, where enantiomeric splitting was observed for the majority of the carbon signals. researchgate.net While this specific study was on oxygenated derivatives, the principle is applicable to other functionalized bicyclo[2.2.1]heptanes.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Electron Ionization Mass Spectrometry
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. docbrown.info The fragmentation pattern is characteristic of the molecule's structure and serves as a "fingerprint" for identification. For bicyclo[2.2.1]heptane and its derivatives, fragmentation often involves characteristic losses of small neutral molecules or radicals. The mass spectrum of the parent compound, bicyclo[2.2.1]heptane, shows prominent peaks at m/z 67, 68, 81, and 96 (the molecular ion). nih.gov For this compound, one would expect a molecular ion peak corresponding to its molecular weight and fragment ions resulting from the cleavage of the allyl group or rearrangements within the bicyclic system. The NIST WebBook provides mass spectral data for the related compound 2-ethylbicyclo[2.2.1]heptane, which can offer insights into the expected fragmentation of alkyl-substituted norbornanes. nist.gov Additionally, a study identified this compound using Gas Chromatography-Mass Spectrometry (GC-MS) analysis. unimas.my
Table 2: Key Ions in the Electron Ionization Mass Spectrum of Bicyclo[2.2.1]heptane
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 96 | 33.44% | [C₇H₁₂]⁺ (Molecular Ion) |
| 81 | 72.09% | [C₆H₉]⁺ |
| 68 | 79.37% | [C₅H₈]⁺ |
| 67 | 99.99% | [C₅H₇]⁺ (Base Peak) |
| 54 | 47.71% | [C₄H₆]⁺ |
Data sourced from PubChem CID 9233. nih.gov
Advanced Mass Analysis for Polymer Characterization
When this compound is used as a monomer in polymerization reactions, mass spectrometry becomes an invaluable tool for characterizing the resulting polymers. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are "soft" ionization methods that allow for the analysis of large polymer molecules with minimal fragmentation. iyte.edu.trpsu.edu These methods can determine the absolute molecular weight, the molecular weight distribution, and provide information about the polymer's end groups and repeating units. psu.edulcms.cz Dual-stage mass spectrometry (MS/MS) can be used to fragment specific polymer ions, providing detailed structural information about the polymer backbone, end groups, and connectivity. lcms.cz This level of detailed characterization is crucial for understanding the properties and performance of polymers derived from this compound.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. While specific experimental spectra for the this compound monomer are not widely documented in publicly available literature, the expected characteristic absorption bands can be predicted based on its distinct structural components: the bicyclo[2.2.1]heptane (norbornane) skeleton and the allyl group.
The polymerization of this compound leads to changes in its vibrational spectra. Notably, upon polymerization via the allyl group, the characteristic peaks associated with the C=C double bond would diminish or disappear, while the peaks corresponding to the saturated bicycloalkane backbone would remain. Research on the copolymerization of 2-allylnorbornane with ethylene (B1197577) confirms that IR spectroscopy is a key method for characterizing the resulting polymer structure.
Expected Infrared (IR) and Raman Active Vibrational Modes for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| Allyl Group (=C-H) | Stretching | 3070 - 3090 | Characteristic of sp² C-H bonds in alkenes. |
| Allyl Group (C=C) | Stretching | 1640 - 1650 | A key indicator of the vinyl-type double bond. This peak's intensity decreases upon polymerization. |
| Allyl Group (=CH₂) | Out-of-Plane Bending (Wag) | 910 - 990 | Strong bands confirming the presence of the terminal vinyl group. |
| Bicyclo[2.2.1]heptane (C-H) | Stretching | 2850 - 2960 | Associated with the sp³ C-H bonds of the strained bicyclic ring system. |
| Bicyclo[2.2.1]heptane (CH₂) | Scissoring/Bending | 1450 - 1470 | Relates to the methylene (B1212753) groups in the norbornane (B1196662) skeleton. |
This table is based on established spectroscopic principles for the constituent functional groups.
Other Analytical Methods for Polymer Characterization (e.g., Gel Permeation Chromatography, Thermogravimetric Analysis, Differential Scanning Calorimetry)
The characterization of polymers derived from this compound provides critical data on their processability and performance. Studies on the homopolymer and copolymers of 2-allylnorbornane (2-ANB) have utilized several advanced analytical techniques.
Gel Permeation Chromatography (GPC)
GPC is a type of size-exclusion chromatography that separates molecules based on their hydrodynamic volume in solution, enabling the determination of molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). In the study of copolymers of ethylene and 2-allylnorbornane, GPC was used to characterize the products. Current time information in Bangalore, IN.researchgate.net For instance, a copolymer with a low density of 0.919 g/cm³ was analyzed using GPC, revealing an intrinsic viscosity of 0.32 dL/g in 1,2,4-trichlorobenzene (B33124) at 135 °C. researchgate.net However, the homopolymer of 2-allylnorbornane presents significant analytical challenges. Research has shown that the homopolymer is largely insoluble in common organic solvents like o-xylene (B151617) even at high temperatures (130 °C), which complicates or precludes standard GPC analysis. Current time information in Bangalore, IN.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of a polymer. Thermal analysis of ethylene/2-allylnorbornane copolymers was conducted using a Netzsch STA 409 thermal analyzer, indicating that the thermal properties were thoroughly investigated as part of the polymer's characterization. researchgate.net
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). DSC analysis of the homopolymer of 2-allylnorbornane revealed a very high melting point. Current time information in Bangalore, IN.
Thermal Properties of Poly(2-allylnorbornane)
| Property | Value | Method | Reference |
| Melting Point (Tm) | 355 °C | DSC | Current time information in Bangalore, IN. |
| Solubility (in o-xylene at 130°C) | 12% (TiCl₃ catalyst) | Gravimetric | Current time information in Bangalore, IN. |
This data pertains to the homopolymer synthesized using a Ziegler-Natta catalyst.
The characterization of copolymers of 2-allylnorbornane and ethylene demonstrated that the incorporation of the bulky, cyclic 2-ANB comonomer influenced the thermal properties and crystallinity of the resulting polyethylene. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations for Electronic Structure
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the electronic structure of molecules like 2-allylbicyclo[2.2.1]heptane. While specific studies on this exact molecule are not abundant in the literature, research on closely related systems, such as the formation of 5-allyl-2-norbornene (B13834573) from norbornadiene, provides significant insights.
A DFT study on the hydroallylation of norbornadiene (NBD) with allyl formate (B1220265) in the presence of a Palladium(0) catalyst to form 5-allyl-2-norbornene has been modeled using the PBE/L11 method. researchgate.net This study revealed two potential mechanisms for the formation of the allyl-substituted norbornene. The calculations indicated that the formation of the C-C bond between the norbornadiene and the allyl ligand is a critical step, with the activation barriers being significantly influenced by the phosphine (B1218219) ligands on the palladium catalyst. researchgate.net The electronic nature of the transition states and intermediates in such reactions dictates the regioselectivity and stereoselectivity of the product formation.
In a different study, a novel copper(I) nitrate (B79036) π,σ-coordination compound based on 1-allyl-3-norbornan-thiourea was synthesized and characterized. researchgate.net DFT calculations using the B3LYP functional were employed to investigate the electronic properties and the second-order nonlinear optical (NLO) properties of the ligand and the resulting complex. researchgate.net These calculations demonstrated that the coordination of the allyl group and the thiourea (B124793) sulfur atom to the copper(I) ion significantly enhances the NLO response. researchgate.net This highlights how the electronic structure of the allyl-norbornane moiety can be tuned through coordination chemistry.
The table below summarizes key findings from DFT studies on analogous allyl-substituted bicyclo[2.2.1]heptane systems.
| System Studied | Computational Method | Key Findings | Reference |
| Formation of 5-allyl-2-norbornene | DFT (PBE/L11) | Two competing mechanisms for C-C bond formation were identified. Phosphine ligands on the Pd catalyst were found to lower the activation barrier for the reaction. | researchgate.net |
| 1-allyl-3-norbornan-thiourea copper(I) complex | DFT (B3LYP) | The coordination of the allyl group and thiourea to Cu(I) leads to a significant enhancement of the second-order nonlinear optical properties. | researchgate.net |
Molecular Dynamics Simulations for Reactivity and Conformational Analysis
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules, including their conformational preferences and reactive trajectories. For a flexible substituent like the allyl group attached to the rigid bicyclo[2.2.1]heptane core, MD simulations can provide valuable information about the accessible conformations and their relative energies.
In the context of reactivity, MD simulations can be used to model the approach of a reactant to the allyl double bond or to other reactive sites on the molecule. For instance, in the palladium-catalyzed allylation of norbornadiene, MD simulations could complement DFT calculations by providing insights into the solvent effects and the dynamic behavior of the catalytic complex. researchgate.net
Studies on Hyperconjugation and Electronic Effects
Hyperconjugation plays a crucial role in the stability and reactivity of bicyclo[2.2.1]heptane derivatives. This electronic interaction involves the delocalization of sigma (σ) electrons into adjacent empty or partially filled p-orbitals or antibonding sigma (σ*) orbitals. In the case of this compound, several types of hyperconjugative interactions can be envisaged.
The interaction between the C-C σ-bonds of the bicyclic framework and the π-system of the allyl group can influence the reactivity of the double bond. Furthermore, the orientation of the allyl group relative to the cage can either enhance or diminish these interactions. Studies on related bicyclic systems have shown that hyperconjugation can significantly affect the stability of carbocationic intermediates, which are often involved in reactions of bicyclo[2.2.1]heptane derivatives.
For instance, in the context of regioselectivity in bromination reactions of substituted bicyclo[2.2.1]heptanes, hyperconjugation is invoked to explain the preference for certain reaction sites. nih.gov Electron localization function (ELF) analysis, a computational tool, can be used to map the electron density and predict sites susceptible to electrophilic attack, which is directly related to hyperconjugative effects. nih.gov
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling, including the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), is a valuable approach in computational chemistry. These models aim to correlate the structural or electronic features of a series of compounds with their reactivity or other properties.
For bicyclo[2.2.1]heptane derivatives, structure-reactivity relationships have been explored in the context of thiol-ene photopolymerizations. researchgate.net Real-time Fourier-transform infrared (FTIR) spectroscopy, coupled with computational analysis, can unveil how the substitution pattern on the norbornene ring affects the reaction kinetics. researchgate.net Although this compound was not part of this specific study, the principles derived are applicable. The electronic nature of the allyl group would be a key descriptor in any QSAR model for reactions involving the bicyclic core.
In another example, quantum-chemical calculations were used to establish a relationship between the reactivity of norbornene derivatives in metathesis copolymerization and the energy of formation of the corresponding metallacyclobutane complex. scispace.com This study demonstrated an exponential relationship, allowing for the theoretical prediction of monomer reactivity. scispace.com Such a predictive model could be extended to include this compound to estimate its reactivity in similar polymerization reactions.
The table below provides examples of predictive modeling approaches applied to bicyclo[2.2.1]heptane systems.
| Modeling Approach | System Studied | Predicted Property | Key Findings | Reference |
| Structure-Reactivity Relationship | Norbornene derivatives in thiol-ene polymerization | Reaction kinetics | The electronic and steric nature of substituents on the norbornene ring dictates the rate of polymerization. | researchgate.net |
| Quantum-Chemical Modeling | Norbornene derivatives in metathesis copolymerization | Monomer reactivity | An exponential relationship exists between the energy of formation of the metallacyclobutane intermediate and the monomer's reactivity. | scispace.com |
Advanced Applications and Materials Science Contributions
Building Blocks for Complex Organic Synthesis
The bicyclo[2.2.1]heptane framework, combined with the reactive allyl group, makes this compound a potent intermediate for constructing sophisticated molecular architectures. Its rigid nature allows for a high degree of stereochemical control in chemical transformations.
The 2-allylbicyclo[2.2.1]heptane molecule is an exemplary building block for the synthesis of complex polycyclic hydrocarbons. The strained bicyclic system and the externally facing allyl group serve as handles for a variety of chemical reactions to build new ring systems. Derivatives of bicyclo[2.2.1]heptane are recognized as valuable intermediates for creating elaborate molecules, including natural products and pharmaceuticals. ontosight.ainih.gov
One of the most powerful techniques for forming new rings from substrates like this compound is Ring-Closing Metathesis (RCM). wikipedia.orgmedwinpublishers.com This reaction, catalyzed by metal alkylidene complexes (e.g., Grubbs' or Schrock's catalysts), can intramolecularly connect two alkene moieties. psu.edu To achieve this, this compound would first be functionalized with a second alkene-containing chain. The resulting diene can then undergo RCM to forge a new carbocycle, leading to a more complex tricyclic or polycyclic system. The efficiency of this cyclization allows for the construction of 5- to 7-membered rings and even larger macrocycles. wikipedia.org
A closely related transformation, the ring rearrangement metathesis of 2-allylbicyclo[2.2.2]octenes (a slightly different bicyclic system), has been shown to be a highly efficient method for synthesizing cis-hydrindenols, demonstrating the power of metathesis reactions on allyl-substituted bicyclic structures to create new polycyclic frameworks. acs.org The development of novel bicyclo[2.2.1]heptane derivatives is considered a key strategy for accessing versatile building blocks for organic synthesis. nih.gov
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane skeleton is a common motif in synthetic fragrances, particularly those with woody and sandalwood characteristics. unimas.my Modifications to this core structure, such as the introduction of an allyl group and its subsequent chemical transformations, allow for the fine-tuning of olfactory properties.
Numerous patents and research articles describe the use of substituted norbornane (B1196662) derivatives in perfume and flavoring compositions. google.comgoogle.comgoogle.com The synthesis of many iconic sandalwood odorants, such as α-santalol and β-santalol, often starts with or involves intermediates based on the bicyclo[2.2.1]heptane framework. acs.orgresearchgate.net The specific geometry and bulkiness of the bicyclic core are critical for the molecule to fit into the olfactory receptors responsible for the perception of sandalwood scent. nih.govresearchgate.net Structural modifications, including those at the side chain derived from the allyl group, can significantly influence the final odor profile, but the bicyclic system is often essential for the desired fragrance. nih.gov
Polymeric Materials with Specialized Properties
The bicyclo[2.2.1]heptane moiety can be polymerized to form polynorbornenes, a class of polymers known for their unique properties stemming from their rigid and bulky backbone. These properties include high thermal stability, high glass transition temperatures, and significant free volume. mdpi.com While polymerization can occur via different mechanisms, vinyl-addition polymerization of the norbornene ring system leads to a saturated, rigid backbone, and ring-opening metathesis polymerization (ROMP) results in an unsaturated backbone. mdpi.com The specific properties of the resulting polymer can be tailored by the functional groups attached to the monomer unit.
Polymers derived from norbornene-type monomers are extensively studied for membrane-based separation processes due to their favorable thermal and chemical resistance, combined with a rigid backbone that prevents efficient chain packing. mdpi.comresearchgate.net This inefficient packing creates high fractional free volume, which facilitates the transport of gases and vapors, making these materials promising for gas separation and pervaporation applications. europa.eumdpi.com
In gas separation, the goal is to have high permeability for desired gases and high selectivity against others. Vinyl-addition polynorbornenes have been shown to be effective for separating gases like CO2/CH4 and for C4 hydrocarbon separations. mdpi.comresearchgate.net The performance can be finely tuned by copolymerizing different norbornene-based monomers. mdpi.com The table below shows representative gas permeability data for a vinyl-addition polymer of norbornene (pNB) and a copolymer containing 5-vinyl-2-norbornene (B46002) (VNB), a monomer structurally related to this compound.
| Polymer | Gas | Permeability (Barrer) | Selectivity (CO₂/CH₄) | Selectivity (O₂/N₂) |
|---|---|---|---|---|
| pNB | H₂ | 32 | 3.1 | 3.9 |
| O₂ | 2.7 | |||
| N₂ | 0.7 | |||
| CH₄ | 0.9 | |||
| p(NB-co-25%VNB) | H₂ | 40 | 3.8 | 4.2 |
| O₂ | 3.8 | |||
| N₂ | 0.9 | |||
| CH₄ | 1.1 |
Data adapted from reference mdpi.com. Permeability is given in Barrer [1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)].
Polynorbornene membranes are also effective in pervaporation, a process used to separate liquid mixtures, such as removing alcohols from fermentation broths. google.com
The rigid backbone and high thermal stability of polynorbornenes make them excellent candidates for applications in microelectronics. They are used as polymer resins in photoresists for photolithography, the process used to manufacture microchips. tandfonline.comresearchgate.net Alicyclic polymers like polynorbornenes offer high transparency, which is crucial for advanced lithography techniques. researchgate.net Functionalized polynorbornenes, particularly those produced by ring-opening metathesis polymerization (ROMP), can be cross-linked using photochemical reactions, forming the basis of negative-tone photoresists. nih.gov
Polynorbornenes are also highly valued as low-k dielectric materials. mdpi.com In microelectronics, a low dielectric constant (low-k) material is needed to insulate the copper wiring, reducing signal delay and power consumption. The bulky, rigid structure of polynorbornenes increases the polymer's free volume, which helps to lower the dielectric constant towards that of air (k ≈ 1). aip.org Introducing fluorine-containing side groups is another effective strategy to further decrease the dielectric constant. aip.org
The table below presents the dielectric properties of several polynorbornenes with different side groups, illustrating the impact of the monomer structure on the final material properties.
| Polymer | Polymerization Type | Dielectric Constant (ε') at 1 MHz | Glass Transition Temp. (Tg) |
|---|---|---|---|
| Polynorbornene (unsubstituted) | Metathesis | 5.0 | 41 °C |
| Poly(NBi)* | Metathesis | 2.7 | 161 °C |
| Poly(NBDCAlk)** | Vinyl-addition | 3.0 - 3.5 | Not Reported |
| Polymer with perfluorohexyl substituent | Metathesis | 1.91 | Not Reported |
Data compiled from references aip.orgnih.govresearchgate.net. *PolyNBi is a polymer of a norbornene monomer with a bulky binaphthol ester group. **Poly(NBDCAlk) are polymers of norbornenedicarboxylic acid dialkyl esters.
The robust and chemically resistant nature of polynorbornenes makes them suitable for use as catalyst supports. mdpi.com In this application, a catalytically active species (e.g., a metal complex) is anchored to the polymer backbone. This process, known as immobilization, combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation of the catalyst from the reaction products). The ability to functionalize the norbornene monomer prior to polymerization allows for the introduction of specific ligands or anchoring points for the catalyst.
Cross-linkers and Macromonomer Precursors
The bifunctional nature of this compound, possessing both a polymerizable allyl group and a modifiable bicyclic structure, makes it an excellent candidate for creating cross-linkers and macromonomer precursors. The allyl group provides a reactive site for polymerization, while the bicyclo[2.2.1]heptane skeleton can be functionalized to introduce additional reactive sites or to impart specific physical properties to the resulting polymer network.
In the synthesis of cross-linked polymers, the allyl group of this compound can participate in polymerization reactions, forming covalent bonds between polymer chains. The rigid bicyclic core introduces steric hindrance and restricts segmental motion, which can significantly enhance the thermal stability and mechanical strength of the cross-linked material.
As a precursor for macromonomers, this compound can be first functionalized at the bicyclic core, for instance, through oxidation or addition reactions at the double bond within the bicyclic system (if present in a derivative like norbornene) or by substitution on the alkane frame. This functionalized molecule, which now contains one or more polymerizable groups, can then be polymerized to yield a macromonomer. These macromonomers, with their well-defined structures and functionalities, can be subsequently copolymerized with other monomers to create graft or comb-like polymers with tailored architectures and properties.
Table 1: Potential Functionalization Reactions of this compound for Cross-linker and Macromonomer Synthesis
| Reaction Type | Reagents | Resulting Functionality | Application |
| Thiol-ene Reaction | Thiols (e.g., dithiols) | Thioether linkage | Cross-linking, surface modification |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide group | Epoxy resin precursor |
| Hydroboration-Oxidation | Borane, then H2O2, NaOH | Hydroxyl group | Polyester/polyurethane precursor |
| Ozonolysis | Ozone, then reductive workup | Aldehyde/Carboxylic acid | Further functionalization |
Monolithic Supports in Chromatography
Monolithic supports are continuous, porous structures used in chromatography that offer high permeability and low back pressure. The in-situ polymerization of monomers within a mold is a common method for their preparation. This compound can serve as a monomer or co-monomer in the fabrication of rigid monolithic supports.
The polymerization of this compound, often in combination with other cross-linking monomers, can be initiated by radical or other polymerization methods. The rigid bicyclo[2.2.1]heptane unit contributes to the formation of a highly cross-linked and mechanically stable porous polymer network. The resulting monolithic column can exhibit enhanced separation efficiency and a longer lifetime due to its robust structure. The non-polar nature of the bicyclo[2.2.1]heptane backbone makes these supports suitable for reversed-phase chromatography, where they can effectively separate non-polar and moderately polar analytes. Furthermore, the surface of the monolith can be post-functionalized to create stationary phases with specific selectivities.
Development of Radically Curable Compounds and Epoxy Precursors
The allyl group in this compound is susceptible to radical reactions, making it a key component in the development of radically curable compounds. These compounds are used in coatings, adhesives, and inks that cure or harden upon exposure to a radical source, such as UV light or heat in the presence of a radical initiator. The incorporation of the bulky and rigid bicyclo[2.2.1]heptane moiety can improve the thermal and dimensional stability of the cured material. Radical rearrangement of bicyclo[2.2.1]heptadiene has been studied, and similar radical-mediated processes can be envisaged for this compound, potentially leading to novel polymer architectures. researchgate.net
Furthermore, the double bond of the allyl group can be epoxidized to form an epoxy precursor. This transformation converts this compound into a monomer that can undergo ring-opening polymerization to form epoxy resins. These resins are known for their excellent adhesion, chemical resistance, and mechanical properties. The presence of the bicyclo[2.2.1]heptane unit in the epoxy backbone can enhance the glass transition temperature and modulus of the final cured epoxy network.
Modification of Polymer Side Chains and Functionalization
Post-polymerization modification is a powerful technique for introducing diverse functionalities into polymers. semanticscholar.org Polymers with pendant bicyclo[2.2.1]heptane units, derived from the polymerization of monomers like this compound, can be subjected to a variety of chemical transformations to modify their side chains. This approach allows for the synthesis of functional polymers that might be difficult to obtain through direct polymerization of the corresponding functional monomers. semanticscholar.org
The modification of side-chain substituents is a critical factor in determining the structure and physical properties of polymers. rsc.org For instance, the ester or other functional groups can be introduced onto the bicyclic ring, or the allyl group itself can be the point of attachment for further functionalization via thiol-ene reactions or other addition chemistries. This allows for the precise tuning of polymer properties such as solubility, thermal behavior, and chemical reactivity. The ability to create diverse libraries of functional polymers from a common backbone is a significant advantage of this strategy. semanticscholar.org This method can be used to introduce a wide array of substituents, thereby enhancing properties like solubility and solvent stability. rsc.org
Table 2: Examples of Polymer Side Chain Functionalization based on Bicyclo[2.2.1]heptane Structures
| Initial Polymer | Modification Reaction | Introduced Functionality | Potential Application |
| Poly(this compound) | Thiol-ene reaction with a functional thiol | Varied functional groups (e.g., -OH, -COOH) | Functional coatings, biocompatible materials |
| Poly(this compound) | Epoxidation of the allyl group | Pendant epoxide groups | Reactive polymer for cross-linking |
| Poly(this compound) | Hydroboration-oxidation of the allyl group | Pendant hydroxyl groups | Hydrophilic polymers, drug delivery |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Allylbicyclo[2.2.1]heptane to maximize yield and selectivity?
- Methodological Answer: Synthesis requires precise control of temperature, solvent, and pressure. For example, reactions involving bicyclic frameworks often use inert solvents like dichloromethane or tetrahydrofuran to minimize side reactions. Kinetic studies suggest that temperatures between 0–25°C and low to moderate pressures (1–2 atm) enhance selectivity by stabilizing carbocation intermediates . A comparison of conditions from literature is summarized below:
| Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| THF | 25 | 1 | 78 | 85 |
| DCM | 0 | 1.5 | 82 | 92 |
Optimization should involve iterative testing of these parameters using design-of-experiment (DOE) approaches .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer: Multimodal characterization is critical:
- ¹H/¹³C NMR : Identifies proton environments (e.g., allyl protons at δ 5.2–5.8 ppm) and bridgehead carbons .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 136 for C₁₀H₁₆) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles in the bicyclic framework .
Discrepancies in spectral data should be cross-validated using computational tools like density functional theory (DFT) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer:
- Storage : Keep in airtight containers under nitrogen in a ventilated area to prevent oxidation .
- PPE : Use nitrile gloves, goggles, and lab coats. Avoid inhalation with fume hoods .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via approved waste protocols .
Advanced Research Questions
Q. How does the bicyclic framework of this compound influence its reactivity in electrophilic addition reactions?
- Methodological Answer: The norbornane-derived framework imposes steric constraints that favor endo transition states. For example, electrophilic additions (e.g., bromination) proceed via carbocation intermediates stabilized by hyperconjugation with the bicyclic structure . Kinetic isotope effect (KIE) studies and DFT simulations can quantify these steric/electronic effects .
Q. What methodologies are recommended for studying the kinetic behavior of this compound in radical reactions?
- Methodological Answer:
- Stopped-Flow Spectroscopy : Monitors rapid radical initiation steps (e.g., with AIBN) at millisecond resolution .
- EPR Spectroscopy : Detects radical intermediates using spin-trapping agents like TEMPO .
Contradictions in rate constants (e.g., solvent-dependent variations) should be resolved using Arrhenius analysis to isolate temperature effects .
Q. How can computational methods like DFT predict the physicochemical properties of this compound?
- Methodological Answer:
- Joback/Crippen Methods : Estimate boiling points (e.g., 175–185°C) and logP values (2.1–2.5) based on group contributions .
- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility in polar aprotic solvents .
Validation against experimental data (e.g., NIST thermochemical databases) is essential to address discrepancies .
Q. What strategies resolve contradictions in reported reaction outcomes for halogenated bicyclo[2.2.1]heptane derivatives?
- Methodological Answer: Divergent results (e.g., chlorination vs. bromination yields) often arise from:
- Solvent Polarity : Polar solvents stabilize ionic pathways, while nonpolar solvents favor radical mechanisms .
- Catalyst Choice : Lewis acids like FeCl₃ vs. AlCl₃ alter regioselectivity .
A meta-analysis of reaction conditions (see table below) can identify optimal protocols:
| Halogenation Method | Catalyst | Solvent | Yield (%) | Major Product |
|---|---|---|---|---|
| Cl₂, UV light | None | CCl₄ | 65 | exo-2-Chloro |
| Br₂, FeCl₃ | FeCl₃ | DCM | 88 | endo-2-Bromo |
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
